![molecular formula C17H22N6O B2734745 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol CAS No. 897619-30-6](/img/structure/B2734745.png)
2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol
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Description
2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
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Scientific Research Applications
Biological Activity
The structural modification of the aliphatic-aromatic moiety in the 2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine leads to a change in the site of biological action of the formed structural analogs . This suggests that the compound could be used in the development of new drugs with targeted biological activity.
Antimicrobial Activity
Pyrimidine and its derivatives, including the compound , have been described with a wide range of biological potential, including antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Antiviral Activity
Some compounds similar to the one have exhibited substantial antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs.
Anticancer Activity
Pyrimidine and its derivatives have been found to have anticancer activity . This suggests that the compound could be used in the development of new anticancer drugs.
Anti-inflammatory Activity
Pyrimidine and its derivatives have been found to have anti-inflammatory activity . This suggests that the compound could be used in the development of new anti-inflammatory drugs.
Analgesic Activity
Pyrimidine and its derivatives have been found to have analgesic activity . This suggests that the compound could be used in the development of new analgesic drugs.
Antioxidant Activity
Pyrimidine and its derivatives have been found to have antioxidant activity . This suggests that the compound could be used in the development of new antioxidant drugs.
Antimalarial Activity
Pyrimidine and its derivatives have been found to have antimalarial activity . This suggests that the compound could be used in the development of new antimalarial drugs.
properties
IUPAC Name |
2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-23(9-10-24)17-20-15(14-12-19-22(2)16(14)21-17)18-11-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKZHAGYKNNWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323555 |
Source
|
Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
897619-30-6 |
Source
|
Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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